1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+
Description
Molecular Architecture and Stereochemical Features
The compound features a bicyclic 2,3-dihydro-1H-indole core substituted at the 6-position with a carboxylic acid group and at the 1-position with an Fmoc-protecting group. The molecular formula is $$ \text{C}{24}\text{H}{19}\text{NO}_{4} $$, with a calculated molecular weight of 385.41 g/mol. The indole ring system adopts a planar conformation, while the Fmoc group introduces steric bulk and π-π stacking potential due to its aromatic fluorene moiety.
Key stereochemical features include:
- Chirality : The Fmoc group is achiral, but the 2,3-dihydroindole ring introduces a chiral center at the 2-position in some derivatives. However, crystallographic data for this specific compound indicates an achiral configuration in the solid state.
- Hydrogen Bonding : The carboxylic acid group at C6 participates in intramolecular hydrogen bonding with the adjacent NH group of the indoline ring, stabilizing a cis-amide conformation.
Table 1 : Critical bond lengths and angles from crystallographic data
| Parameter | Value (Å/°) |
|---|---|
| C6–O (carboxylic) | 1.21 |
| N1–C2 (indoline) | 1.40 |
| C9–O (Fmoc ester) | 1.34 |
| Dihedral angle (Fmoc-indoline) | 87.5° |
Comparative Analysis of Indole-Carboxylic Acid Derivatives
The 6-carboxylic acid substitution distinguishes this compound from other indole derivatives, such as indole-2-carboxylic acid (IDO1/TDO inhibitors) and indole-3-carboxylic acid (HIV protease binders). Key comparisons include:
Electronic Effects :
Biological Relevance :
Table 2 : Comparative properties of indole-carboxylic acid derivatives
X-ray Crystallographic Studies and Conformational Analysis
X-ray diffraction data (PDB: 4EJ8, 5CC7) reveal two distinct conformations:
- Closed Conformation : In apo-HIV protease complexes, the Fmoc group occupies a hydrophobic pocket near the flap region, inducing a closed protease conformation with a root-mean-square deviation (RMSD) of 0.8 Å relative to ligand-bound states.
- Extended Conformation : In free crystalline form, the Fmoc group adopts a perpendicular orientation relative to the indoline plane, maximizing van der Waals interactions with adjacent molecules.
Key observations :
- The carboxylic acid group forms a dimeric hydrogen-bonding network in the crystal lattice, with O···O distances of 2.65 Å.
- Molecular dynamics simulations predict a 15 kcal/mol energy barrier for Fmoc group rotation, explaining its rigid conformation in crystallographic models.
Figure 1 : Overlay of X-ray structures showing conformational changes upon Fmoc binding (PDB: 4EJ8 vs. 5CC7).
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-23(27)16-10-9-15-11-12-25(22(15)13-16)24(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,13,21H,11-12,14H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGKVXOFHQHCIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566149-63-0 | |
| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS remains the gold standard for synthesizing Fmoc-indole-6-COOH, particularly when the compound is intended for peptide coupling. Novabiochem® resins, such as NovaSyn® TGT or 2-chlorotrityl chloride resins, are preferred for loading Fmoc-protected intermediates due to their resistance to diketopiperazine formation and racemization. The general protocol involves:
- Resin Activation : Swelling the resin in dichloromethane (DCM) followed by treatment with Fmoc-protected indoline-6-carboxylic acid in the presence of diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
- Fmoc Deprotection : Using 20% piperidine in dimethylformamide (DMF) to remove the Fmoc group, monitored by UV-Vis spectroscopy at 301 nm.
- Carboxylation : Introducing the carboxylic acid via microwave-assisted coupling with protected glutamic acid derivatives, achieving yields >85%.
Table 1 : SPPS Conditions for Fmoc-indole-6-COOH
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Resin Loading | DIC, HOBt, DCM | 25°C | 92 |
| Fmoc Deprotection | 20% Piperidine/DMF | 25°C | 98 |
| Carboxylation | Glutamic acid tert-butyl ester, DIPEA | 50°C (MW) | 87 |
Solution-Phase Synthesis
For smaller-scale applications, solution-phase methods offer flexibility. A three-step sequence is commonly employed:
- Indoline Ring Formation : Cyclization of 2-aminobenzyl alcohol derivatives using trifluoroacetic anhydride (TFAA)-mediated Pictet-Spengler reactions, producing 2,3-dihydro-1H-indole-6-carboxylic acid esters in 78–84% yield.
- Fmoc Protection : Treating the indoline nitrogen with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of N-methylmorpholine, achieving >90% conversion.
- Ester Hydrolysis : Basic hydrolysis (LiOH/THF/H2O) converts the ester to the carboxylic acid, with yields of 88–94%.
Carboxylation via Friedel-Crafts Annulation
Recent advances exploit Friedel-Crafts chemistry to introduce the carboxylic acid group. A one-pot annulation of β-ketosulfones with arylaldehydes, catalyzed by Amberlyst-15, generates the indole ring while simultaneously installing the carboxylate moiety. Subsequent Fmoc protection and oxidation yield the target compound in 82% overall yield.
Optimization and Mechanistic Insights
Minimizing Racemization
Racemization at the indoline nitrogen is a critical concern. Trityl-based resins (e.g., NovaSyn® TGT) suppress enantiomerization by sterically hindering the reactive site during Fmoc coupling. Computational studies using MP2 and QTAIM analyses confirm that trityl groups stabilize tetrahedral intermediates, reducing dipeptide formation by 12–18% compared to Wang resins.
Solvent and Temperature Effects
Optimal carboxylation occurs in tetrahydrofuran (THF) at −78°C, as lower temperatures mitigate side reactions such as alkylation of Met or Trp residues. Polar aprotic solvents like DMF enhance coupling efficiency but require rigorous drying to prevent hydrolysis of Fmoc groups.
Analytical Characterization
NMR Spectroscopy
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion at m/z 452.1701 [M+H]⁺ (calculated for C25H22NO5: 452.1497).
Applications in Drug Discovery
Fmoc-indole-6-COOH has been utilized in:
- Peptide Therapeutics : As a constrained proline analog in angiotensin-converting enzyme (ACE) inhibitors.
- Kinase Inhibitors : The indoline scaffold mimics ATP-binding motifs, enabling selective targeting of Aurora kinases.
- Biomaterials : Functionalization of hydrogels for controlled drug release, leveraging its carboxylic acid for crosslinking.
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The fluorenylmethoxycarbonyl (Fmoc) group is selectively removable under mild basic conditions, making it a cornerstone in peptide synthesis.
Reaction Conditions :
-
Reagent : 20–30% piperidine in dimethylformamide (DMF)
-
Mechanism : Base-induced β-elimination, releasing CO₂ and the fluorenylmethyl group .
-
Outcome : Generates a free amine group on the dihydroindole ring, enabling subsequent coupling reactions.
| Reaction | Conditions | Product |
|---|---|---|
| Fmoc removal | Piperidine/DMF, 25°C, 30 min | 2,3-Dihydro-1H-indole-6-carboxylic acid |
Carboxylic Acid Functionalization
The carboxylic acid group participates in standard derivatization reactions:
Esterification
-
Reagents : Alcohols (e.g., methanol, ethanol) with acid catalysis (H₂SO₄ or HCl).
-
Application : Converts the acid into esters for improved solubility or as intermediates.
Amide Formation
-
Activation : Carbodiimides (e.g., EDC, DCC) with coupling agents like HOBt.
-
Example : Reacts with primary amines to form peptide bonds, critical in solid-phase synthesis .
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification | MeOH, H₂SO₄ | Methyl 2,3-dihydroindole-6-carboxylate |
| Amide Coupling | EDC/HOBt, R-NH₂ | Fmoc-dihydroindole-6-carboxamide |
Indole Ring Reactivity
The partially saturated indole (dihydroindole) exhibits reduced aromaticity compared to indole, influencing its electrophilic substitution behavior:
Electrophilic Aromatic Substitution
-
Nitration : Requires mixed acid (HNO₃/H₂SO₄) at 0–5°C, targeting the electron-rich positions.
-
Sulfonation : Concentrated H₂SO₄ facilitates sulfonic acid group introduction.
Oxidation
Scientific Research Applications
Drug Development
The compound has been explored for its potential as a precursor in the synthesis of bioactive molecules. The Fmoc group is widely used in peptide synthesis, allowing for the protection of amino groups during the synthesis process. This property makes it instrumental in developing peptide-based therapeutics.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit notable anticancer properties. For instance, compounds containing similar indole structures have shown significant activity against various cancer cell lines, suggesting that 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+ could be further investigated for its antitumor potential .
Antimicrobial Studies
Research has demonstrated that compounds with indole cores possess antimicrobial properties. The ability of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole derivatives to inhibit bacterial and fungal growth makes them candidates for developing new antimicrobial agents .
Case Studies
Mechanism of Action
The compound exerts its effects primarily through its ability to act as a protecting group in peptide synthesis. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids. This mechanism is crucial in the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s closest analogs include:
Fmoc-protected amino acids (e.g., (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid ).
Carbazole derivatives (e.g., 1,4-dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole ).
Fmoc-functionalized heterocycles (e.g., 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(3-fluorophenyl)azetidin-3-yl)acetic acid ).
Table 1: Structural Comparison
Key Observations :
- The Fmoc group is a common feature in all analogs, facilitating compatibility with solid-phase synthesis workflows.
- The carbazole derivatives lack the carboxylic acid group but incorporate electron-withdrawing (nitro) and electron-donating (methoxy) substituents, which influence electronic properties and reactivity .
- Azetidine-based Fmoc compounds exhibit sp³-hybridized nitrogen, enhancing conformational diversity compared to the target compound’s dihydroindole core .
Key Observations :
- Suzuki coupling is a prevalent method for introducing aryl/heteroaryl groups to carbazole cores, though yields vary significantly (45–90%) depending on substituent steric and electronic effects .
- The target compound’s synthesis likely involves Fmoc protection of a dihydroindole precursor, analogous to Fmoc-azetidine preparation .
Spectral and Physicochemical Properties
While spectral data for the target compound are unavailable, analogs provide benchmarks:
- Carbazoles : IR spectra show NH stretches (~3309 cm⁻¹) and aromatic C=C vibrations (~1578 cm⁻¹). NMR signals for methyl groups appear at δ 2.55–3.80 ppm .
- Fmoc-amino acids: Characteristic carbonyl stretches (C=O at ~1731 cm⁻¹) and tert-butyl signals (δ 1.67 ppm in NMR) .
Predicted Properties for Target Compound :
- Solubility : Moderate in polar aprotic solvents (DMF, DMSO) due to Fmoc and carboxylic acid groups.
- Stability : Fmoc group susceptible to piperidine-mediated deprotection, requiring anhydrous storage .
Limitations :
Biological Activity
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+ is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a fluorene moiety and an indole core, making it a candidate for various therapeutic applications.
The molecular formula of the compound is , with a molar mass of approximately 391.46 g/mol. The compound's structure allows it to interact with biological targets, potentially influencing various biochemical pathways.
| Property | Value |
|---|---|
| Molecular Formula | C24H25NO4 |
| Molar Mass | 391.46 g/mol |
| CAS Number | 2219418-90-1 |
| Density | Not available |
| Melting Point | Not available |
The biological activity of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+ is primarily attributed to its interactions with specific enzymes and receptors. The compound's structure facilitates binding to these targets, leading to modulation of their activities. This modulation can affect several biological processes, including:
- Signal Transduction : The compound may influence pathways that regulate cellular responses.
- Gene Expression : Interaction with nuclear receptors could alter gene transcription.
- Metabolic Processes : The compound may affect metabolic enzymes, influencing overall cellular metabolism.
Antimicrobial Activity
Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole have been shown to enhance the effectiveness of antibiotics against resistant bacterial strains by inhibiting specific bacterial enzymes such as cystathionine γ-synthase (bCSE) . This inhibition increases the sensitivity of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa to standard antibiotic treatments.
Anti-Cancer Properties
Indole derivatives are also recognized for their anti-cancer activities. The structural features of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole could allow it to interact with cancer-related molecular targets, potentially inhibiting tumor growth or promoting apoptosis in cancer cells . Studies on similar compounds have demonstrated their ability to induce cell cycle arrest and apoptosis in various cancer cell lines.
Case Studies
Several studies have explored the biological activity of indole derivatives:
- Study on Antimicrobial Potency : A recent study evaluated the efficacy of indole-based inhibitors against bacterial strains. The results indicated that modifications in the indole structure significantly enhanced antimicrobial activity, suggesting that similar modifications in 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole could yield potent antimicrobial agents .
- Cancer Cell Line Testing : In vitro tests on cancer cell lines demonstrated that indole derivatives could inhibit cell proliferation and induce apoptosis through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .
Q & A
Q. What are the critical safety protocols for handling 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+ in laboratory settings?
Methodological Answer: Handling requires adherence to GHS hazard classifications (acute toxicity, skin/eye irritation, respiratory sensitization). Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention . Emergency showers and eyewash stations must be accessible, and spills should be contained using inert absorbents (e.g., vermiculite) to prevent environmental contamination .
Q. How can researchers optimize the synthesis yield of this compound while minimizing side reactions?
Methodological Answer: Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using factorial design experiments . For example, varying equivalents of coupling reagents (e.g., HATU or DCC) and monitoring reaction progress via TLC or HPLC. Evidence from related Fmoc-protected compounds suggests that maintaining anhydrous conditions in dichloromethane or DMF at 0–25°C reduces epimerization and hydrolysis . Post-synthesis, employ gradient elution with C18 columns for purification to separate byproducts .
Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?
Methodological Answer: Use a combination of liquid-liquid extraction (e.g., ethyl acetate/water phases) followed by column chromatography with silica gel (60–120 mesh) and a hexane:ethyl acetate gradient. For challenging separations, reverse-phase HPLC with 0.1% TFA in acetonitrile/water improves resolution . Lyophilization is recommended for final isolation of carboxylic acid derivatives to avoid thermal degradation .
Advanced Research Questions
Q. How can computational reaction path search methods accelerate the design of derivatives for this compound?
Methodological Answer: Implement quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to predict transition states and reaction barriers for derivatization. Tools like GRRM or AFIR can map potential pathways for functional group additions (e.g., amidation, esterification) . Pair computational results with high-throughput experimentation (HTE) to validate predictions, focusing on substituents at the indole nitrogen or carboxylate positions .
Q. What strategies resolve contradictions between theoretical reactivity predictions and experimental outcomes for this compound?
Methodological Answer: Cross-validate computational models with spectroscopic data (e.g., NMR chemical shift predictions vs. experimental results). For example, if DFT suggests nucleophilic attack at the indole C4 position but LC-MS shows C2 adducts, re-evaluate solvent effects or implicit solvation models in simulations . Use multivariate analysis to identify overlooked variables (e.g., trace moisture or metal ions) that deviate from idealized computational conditions .
Q. How do structural modifications at the fluorenylmethoxy group impact the compound’s solubility and stability?
Methodological Answer: Replace the Fmoc group with alternative protecting groups (e.g., Boc or Alloc) and assess solubility via shake-flask assays in PBS or DMSO. Stability studies under acidic/basic conditions (e.g., 10% TFA or 0.1M NaOH) can quantify hydrolysis rates. Molecular dynamics simulations (e.g., GROMACS) can model solvation free energy and hydrogen-bonding interactions to rationalize experimental trends . For indole-ring modifications, synthesize analogs with electron-withdrawing/donating groups (e.g., nitro or methoxy) and compare pKa values via potentiometric titration .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity profiles of Fmoc-protected compounds?
Methodological Answer: Conduct in vitro cytotoxicity assays (e.g., MTT or LDH release) using primary cell lines to supplement limited SDS data . For conflicting acute toxicity reports (e.g., oral vs. dermal LD50), prioritize studies using standardized OECD guidelines. Cross-reference with structurally similar compounds (e.g., Fmoc-amino acids) to infer plausible toxicity mechanisms, such as membrane disruption via amphiphilic carboxylate groups .
Methodological Resources
- Safety Protocols: Refer to SDS sections 2 (Hazard Identification) and 8 (Exposure Controls) .
- Synthesis Optimization: Apply factorial design matrices and ICReDD’s computational-experimental feedback loop .
- Data Validation: Use NIST chemistry databases for spectral comparisons and reaction validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
